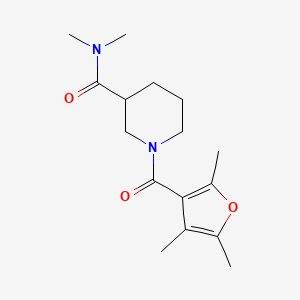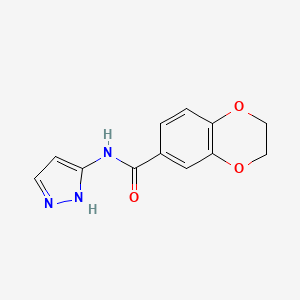![molecular formula C15H27N3O2 B7572249 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one, also known as DMCPA, is a synthetic compound that has been studied for its potential use in scientific research. DMCPA belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
作用機序
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one acts as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors in response to the binding of acetylcholine. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one binds to a specific site on the receptor, known as the allosteric site, and stabilizes the receptor in an active conformation, leading to increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects:
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been shown to enhance cognitive function in animal models, including learning and memory. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of nAChRs and dopamine release. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for nAChRs, as well as its ability to cross the blood-brain barrier. However, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has several limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
Future research on 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one could focus on several areas, including the development of more potent and selective modulators of nAChRs, the investigation of the effects of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one on other neurotransmitter systems, and the development of novel therapeutic applications for 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one, including the treatment of cognitive disorders and addiction. Additionally, further studies are needed to elucidate the potential side effects and safety of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one in humans.
合成法
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one can be synthesized through a multistep process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with dimethylformamide dimethyl acetal (DMFDMA) to form a cyclic intermediate, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. The sulfonyl chloride intermediate is then reacted with N,N-dimethylaminoethanol to form 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one.
科学的研究の応用
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one has also been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation.
特性
IUPAC Name |
4-[2-[(dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-16(2)11-13-6-4-5-8-18(13)15(20)12-7-9-17(3)14(19)10-12/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQGMVFOERCOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)N2CCCCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7572175.png)


![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)

